12-Hydroxyicosa-5,8,10,14-tetraenoic acid
Overview
Description
It contains a hydroxyl group at the 12th carbon and has a configuration of 5Z, 8Z, 10E, 14Z in its double bonds . This compound is a significant metabolite in various biological processes and is known for its role in inflammation and other physiological responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
12-Hydroxyicosa-5,8,10,14-tetraenoic acid is primarily synthesized through the enzymatic oxidation of arachidonic acid by lipoxygenases. The most common enzyme involved is Arachidonate 12-lipoxygenase (ALOX12), which converts arachidonic acid to 12(S)-hydroperoxy-5,8,10,14-eicosatetraenoic acid (12(S)-HpETE), which is then reduced to 12-HETE .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification from biological sources, such as human or bovine platelets, where it is naturally produced . Advanced biotechnological methods, including recombinant DNA technology, are also employed to produce the necessary enzymes for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
12-Hydroxyicosa-5,8,10,14-tetraenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 12-oxo-eicosatetraenoic acid.
Reduction: The hydroperoxy intermediate (12(S)-HpETE) can be reduced to 12-HETE.
Substitution: The hydroxyl group at the 12th position can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Enzymatic oxidation using lipoxygenases.
Reduction: Reduction using biological reductases or chemical reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions at the hydroxyl group.
Major Products
12-oxo-eicosatetraenoic acid: Formed through oxidation.
12(S)-HpETE: An intermediate in the biosynthesis of 12-HETE.
Scientific Research Applications
12-Hydroxyicosa-5,8,10,14-tetraenoic acid has numerous applications in scientific research:
Chemistry: Used as a standard in lipidomics studies to understand lipid metabolism.
Biology: Plays a role in cell signaling, particularly in inflammation and immune responses.
Medicine: Investigated for its role in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders.
Industry: Utilized in the development of pharmaceuticals targeting inflammatory pathways
Mechanism of Action
12-Hydroxyicosa-5,8,10,14-tetraenoic acid exerts its effects through several mechanisms:
Molecular Targets: It acts on specific receptors, such as G-protein coupled receptors, to mediate its effects.
Pathways Involved: It is involved in the arachidonic acid pathway, influencing the production of other eicosanoids and modulating inflammatory responses
Comparison with Similar Compounds
Similar Compounds
12(S)-HETE: The S-stereoisomer of 12-HETE, produced by the same enzymatic pathway.
12®-HETE: The R-stereoisomer, produced by different tissues through the 12R-lipoxygenase enzyme
Uniqueness
12-Hydroxyicosa-5,8,10,14-tetraenoic acid is unique due to its specific configuration and its role in both pro-inflammatory and anti-inflammatory processes. Its ability to act as both an autocrine and paracrine signaling molecule distinguishes it from other eicosanoids .
Properties
Molecular Formula |
C20H32O3 |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
12-hydroxyicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23) |
InChI Key |
ZNHVWPKMFKADKW-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O |
Synonyms |
12 S Hydroxyeicosatetraenoic Acid 12-HETE 12-Hydroxy-5,8,10,14-eicosatetraenoic Acid 12-R-HETE 12-S-HETE 12-S-Hydroxyeicosatetraenoic Acid Acid, 12-S-Hydroxyeicosatetraenoic |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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